molecular formula C7H15Cl2N B3131282 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride CAS No. 35120-28-6

2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride

Cat. No. B3131282
CAS RN: 35120-28-6
M. Wt: 184.10
InChI Key: DQGHFMIUCZGXMR-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride” likely refers to a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2-(Chloromethyl)” part suggests that a chloromethyl group (-CH2Cl) is attached to the second carbon of the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure would consist of a pyrrolidine ring with a chloromethyl group attached to one of the carbon atoms and an ethyl group attached to a different carbon atom. The hydrochloride indicates that the compound is likely a salt, with a chloride ion paired with the positively charged nitrogen in the pyrrolidine ring .


Chemical Reactions Analysis

As an organochlorine compound, “2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride” would be expected to undergo reactions typical of this class of compounds. This could include substitution reactions where the chlorine atom is replaced by another group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride” would depend on its exact structure. Organochlorine compounds are often quite stable and resistant to breakdown. As a hydrochloride salt, this compound would likely be soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to speculate .

Safety and Hazards

Like many organochlorine compounds, “2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride” could potentially be hazardous. It’s important to handle such compounds with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in the development of new pharmaceuticals or materials, but without more specific information, it’s hard to say .

properties

IUPAC Name

2-(chloromethyl)-1-ethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c1-2-9-5-3-4-7(9)6-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGHFMIUCZGXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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